C26H21ClN2O5S2
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Overview
Description
The compound with the molecular formula C26H21ClN2O5S2 Loratadine . It is a second-generation tricyclic antihistamine used to treat allergies. Loratadine is known for its long-lasting effects and minimal sedative properties compared to first-generation antihistamines .
Preparation Methods
Synthetic Routes and Reaction Conditions
Loratadine can be synthesized through several steps starting from 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-methylpiperidine . The key steps involve:
Reaction with ethyl chloroformate: in the presence of a base to form an intermediate.
Hydrolysis: of the intermediate to yield Loratadine.
Industrial Production Methods
Industrial production of Loratadine typically involves the same synthetic route but on a larger scale. The process is optimized for yield and purity, often involving recrystallization to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
Loratadine undergoes several types of chemical reactions, including:
Oxidation: Loratadine can be oxidized to form its active metabolite, .
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Loratadine can undergo substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidizing agents: Such as or .
Reducing agents: Such as .
Substitution reagents: Such as nucleophiles like amines or thiols .
Major Products Formed
Desloratadine: The primary active metabolite formed through oxidation.
Various substituted derivatives: Formed through substitution reactions.
Scientific Research Applications
Loratadine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying antihistamine synthesis and reactions.
Biology: Studied for its effects on histamine receptors and allergic response mechanisms.
Medicine: Widely used in clinical research for treating allergic conditions such as rhinitis and urticaria.
Industry: Used in the formulation of over-the-counter allergy medications.
Mechanism of Action
Loratadine exerts its effects by selectively inhibiting peripheral histamine H1 receptors . This prevents histamine from binding to its receptors, thereby reducing allergic symptoms such as itching, swelling, and rashes. The molecular pathway involves blocking the action of histamine, a substance in the body that causes allergic symptoms .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: Another second-generation antihistamine with similar uses but different chemical structure.
Fexofenadine: Known for its non-sedative properties and used for similar allergic conditions.
Desloratadine: The active metabolite of Loratadine with similar but more potent effects.
Uniqueness
Loratadine is unique due to its long-lasting effects and minimal sedative properties . Unlike first-generation antihistamines, it does not easily cross the blood-brain barrier, reducing the risk of drowsiness .
Properties
Molecular Formula |
C26H21ClN2O5S2 |
---|---|
Molecular Weight |
541.0 g/mol |
IUPAC Name |
14-(4-chlorophenyl)-9-(4-hydroxy-3-methoxyphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione |
InChI |
InChI=1S/C26H21ClN2O5S2/c1-34-16-8-10(2-7-15(16)30)17-18-13-9-14(21(18)35-23-22(17)36-26(33)28-23)20-19(13)24(31)29(25(20)32)12-5-3-11(27)4-6-12/h2-8,13-14,17-21,30H,9H2,1H3,(H,28,33) |
InChI Key |
JYKQUDWPKABQBK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3C4CC(C3SC5=C2SC(=O)N5)C6C4C(=O)N(C6=O)C7=CC=C(C=C7)Cl)O |
Origin of Product |
United States |
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